molecular formula C16H24N2O4S B2383462 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide CAS No. 667891-87-4

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No. B2383462
M. Wt: 340.44
InChI Key: MYQFOSCNTSFYGC-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide, also known as Boc-piperidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes, leading to the inhibition of cancer cell growth.

Biochemical And Physiological Effects

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of anticancer drugs. Additionally, 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives have been shown to exhibit potent antifungal activity, making them potential candidates for the development of antifungal drugs.

Advantages And Limitations For Lab Experiments

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has several advantages for lab experiments. It is relatively easy to synthesize, and its derivatives can be easily modified to enhance their biological activity. However, there are also limitations to its use in lab experiments. For example, it has relatively low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene. One potential direction is the development of novel 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene and its derivatives. Finally, studies are needed to investigate the potential applications of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene in other fields, such as the development of antifungal drugs.
Conclusion:
In conclusion, 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and potential biological activity make it a promising candidate for the development of novel compounds with therapeutic potential. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene can be synthesized through a multistep process that involves the reaction between 4-butoxyaniline and piperidine, followed by the addition of a sulfonyl chloride group and a Boc-protected carboxylic acid group. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block in the synthesis of novel compounds with biological activity. 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives have been shown to exhibit significant antiproliferative activity against cancer cells, making them promising candidates for the development of anticancer drugs.

properties

IUPAC Name

1-(4-butoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-2-3-12-22-14-4-6-15(7-5-14)23(20,21)18-10-8-13(9-11-18)16(17)19/h4-7,13H,2-3,8-12H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQFOSCNTSFYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide

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